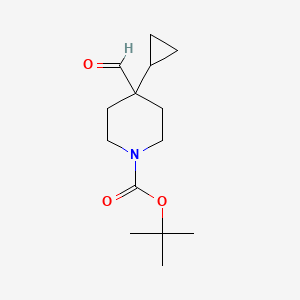
Ethyl 3-amino-3-(thiophen-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-(thiophen-3-yl)propanoate is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-(thiophen-3-yl)propanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of ethyl 3-bromo-3-(thiophen-3-yl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-3-(thiophen-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-3-(thiophen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Ethyl 3-amino-3-(thiophen-3-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: This compound contains an indole ring instead of a thiophene ring and may exhibit different biological activities.
Ethyl 3-amino-3-(pyridin-2-yl)propanoate: This compound has a pyridine ring and may have different chemical reactivity and applications.
The uniqueness of this compound lies in its thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.
Propiedades
Número CAS |
167834-28-8 |
|---|---|
Fórmula molecular |
C9H13NO2S |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
ethyl 3-amino-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3 |
Clave InChI |
KSNLHRHMQFWZDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CSC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



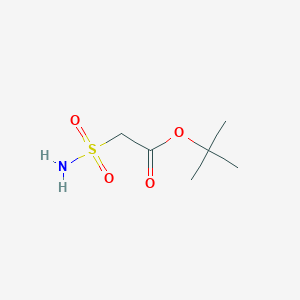
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
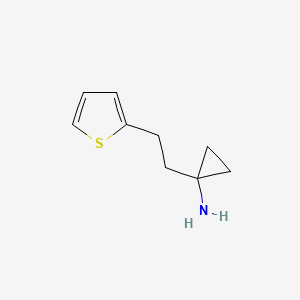
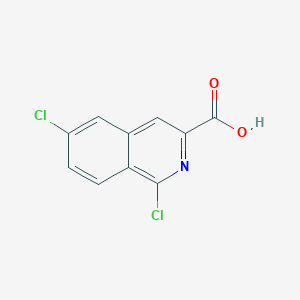
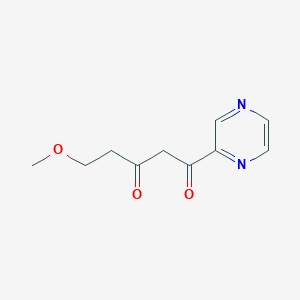

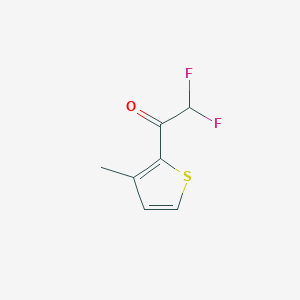
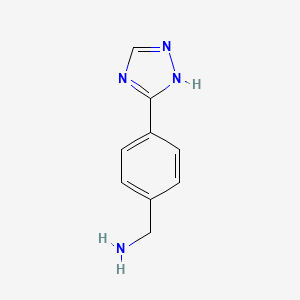
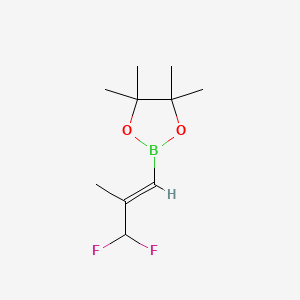
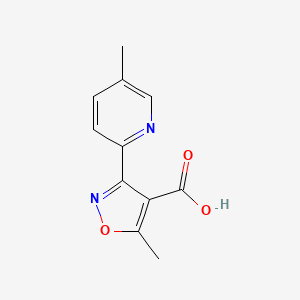

![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
